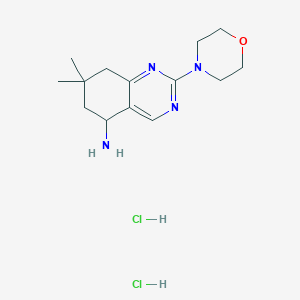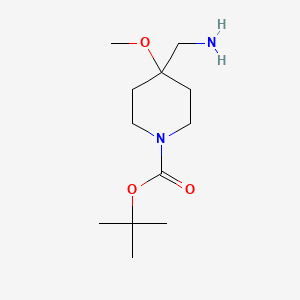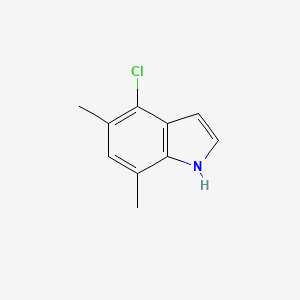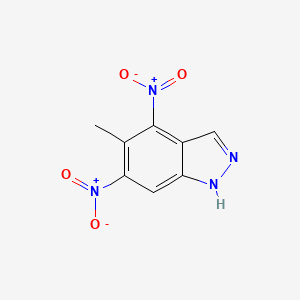
4-(Hydroxymethyl)-3-methoxybenzoic acid
Vue d'ensemble
Description
“4-(Hydroxymethyl)-3-methoxybenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which has a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves the iodosulfonylation-dehydroiodination of styrene . Another method involves the Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)-3-methoxybenzoic acid” can be inferred from its name and the general structures of benzoic acid derivatives . It consists of a benzene ring with a carboxylic acid group (-COOH), a hydroxymethyl group (-CH2OH), and a methoxy group (-OCH3) attached to it.Chemical Reactions Analysis
The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid has been studied. The reaction was catalyzed by gold nanoparticles and resulted in the formation of 4-carboxybenzaldehyde and terephthalic acid .Applications De Recherche Scientifique
Synthesis of Coumarin Derivatives
4-(Hydroxymethyl)-3-methoxybenzoic acid: is utilized in the synthesis of coumarin derivatives, which are significant in pharmaceutical research. Coumarins serve as lactone scaffolds for the preparation of heterocyclic molecules and have notable biological activities. They are essential in developing novel drugs due to their diverse functional groups .
Creation of Hyper Cross-Linked Polymers (HCPs)
This compound plays a role in the synthesis of HCPs, which are porous materials with high surface areas and good porosity. HCPs are used for environmental pollution control, catalysis, and energy crisis solutions. They find applications in water treatment, gas storage, super-capacitors, sensing, and drug delivery .
Development of Indole Derivatives
The acid is a precursor in the formation of indole derivatives, prevalent moieties in natural products and pharmaceuticals. These derivatives are crucial for synthesizing alkaloids and other bioactive molecules, contributing to medicinal chemistry and drug design .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(hydroxymethyl)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRLERJUCFVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-methoxybenzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






carbohydrazide](/img/structure/B1422618.png)
![N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422619.png)






